7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4-(4-nitrophenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-15(18)21-14(12)7-11)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKUUACFEGXQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-4-(4-nitrophenyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-(4-aminophenyl)-2H-chromen-2-one.
Substitution: Formation of various alkyl or acyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Several studies have investigated the anticancer properties of coumarin derivatives. For instance, 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one has shown promise in inhibiting the proliferation of cancer cells. In vitro experiments demonstrated that this compound induces apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .
Antimicrobial Properties : Research indicates that nitro-substituted coumarins possess significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effective inhibition of growth, which suggests its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's. Studies indicate that 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one exhibits competitive inhibition, making it a candidate for further development in treating cognitive disorders .
Biochemical Applications
DNA Binding Studies : The interaction of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one with DNA has been a subject of interest. Experimental data suggest that this compound can intercalate into DNA strands, leading to potential applications in targeted drug delivery systems and as a therapeutic agent against DNA-related diseases .
Molecular Docking Studies : In silico molecular docking studies have been conducted to predict the binding affinity of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one with various biological targets. These studies indicate strong interactions with protein targets involved in cancer progression and neurodegenerative diseases, supporting its role as a multi-target drug candidate .
Material Science Applications
Fluorescent Probes : The unique photophysical properties of coumarin derivatives make them suitable for use as fluorescent probes in biochemical assays. 7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one has been utilized in imaging applications due to its high quantum yield and stability under physiological conditions .
Case Studies
-
Anticancer Efficacy Study :
- Objective : To evaluate the anticancer effects of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one on human breast cancer cells.
- Methodology : Cell viability assays (MTT) were performed at varying concentrations.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC50 values indicating potent activity against breast cancer cells .
-
Antimicrobial Activity Evaluation :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to measure inhibition zones.
- Results : The compound exhibited substantial antibacterial activity, with inhibition zones comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial enzymes and disrupts cell membrane integrity.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituents
Key Observations :
- Nitro groups may enhance antiparasitic activity via nitroreductase activation, as seen in related compounds .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Nitro group impact : The 4-nitrophenyl substituent likely reduces aqueous solubility compared to hydroxy- or methoxy-substituted coumarins, similar to the hydrophobic behavior of the trifluoromethyl analogue .
Key Observations :
- Nitro-substituted synthesis : Likely requires nitration of a pre-formed 4-phenylcoumarin or Suzuki coupling with 4-nitrophenylboronic acid, similar to methods in and .
- Purification challenges : Nitro-substituted compounds may require chromatographic separation due to polarity differences, as seen in and .
Biological Activity
7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one, commonly referred to as a flavonoid derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is known for its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one is C15H9NO5. It features a chromone structure with hydroxyl and nitrophenyl substituents, which contribute to its unique biological properties.
Target Interactions
Flavonoids often interact with various cellular targets, including enzymes and receptors. The mechanisms through which 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one exerts its effects include:
- Modulation of Signaling Pathways : It influences pathways like PKB (AKT), ERK, WNT, and SHH while suppressing TGF-β signaling.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.
Biological Effects
The compound has been associated with several biological activities:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative linked to triazole moieties showed significant activity with an IC50 value of 2.63 µM against AGS cells .
- Antimicrobial Properties : It has demonstrated antibacterial activity against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .
- Antioxidant Effects : The compound's hydroxyl group contributes to its ability to scavenge free radicals, thus providing neuroprotective benefits .
Case Studies
- Cytotoxicity Assessment :
- Antimicrobial Activity :
- Antioxidant Activity :
Data Table: Biological Activities of 7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted phenols and β-keto esters under acidic or basic conditions. For example, a modified Pechmann reaction using 4-nitrophenylacetic acid and resorcinol derivatives in the presence of sulfuric acid as a catalyst has been reported for similar coumarins . Yield optimization requires temperature control (60–80°C) and inert atmospheres to prevent nitro group reduction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or semi-preparative HPLC (C18 column, methanol/water gradients) is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one?
- Methodological Answer :
- FT-IR : Confirms hydroxyl (3200–3400 cm⁻¹), carbonyl (1700–1720 cm⁻¹), and nitro (1340–1540 cm⁻¹) groups .
- NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.7–8.2 ppm) and hydroxyl signals (δ 10.5–11.5 ppm). ¹³C NMR identifies the coumarin carbonyl (δ 160–165 ppm) .
- X-ray crystallography : SHELXL software refines crystal structures, resolving disorder in aromatic rings. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor < 0.05 ensures accuracy .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?
- Methodological Answer :
- DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set predicts frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer and reactivity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites .
- Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes (e.g., kinases, cytochrome P450). Docking grids centered on active sites (resolution: 0.375 Å) validate interactions via hydrogen bonds and π-π stacking .
Q. What strategies resolve crystallographic disorder in X-ray structures of nitro-substituted coumarins like 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one?
- Methodological Answer :
- SHELXL refinement : Use PART and ISOR commands to model anisotropic displacement parameters for disordered nitro groups. Twin refinement (TWIN/BASF) corrects for pseudo-merohedral twinning .
- Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., C–H···O, π-π) that stabilize disordered regions. Enrichment ratios >1.0 indicate preferred contacts .
Q. How does 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one interact with reactive oxygen species (ROS) in biological systems?
- Methodological Answer :
- Fluorescent probes : The compound’s nitro group can be functionalized with boronate esters (e.g., BPTFMC derivative) to detect intracellular ROS. Fluorescence emission at 500 nm (excitation: 340 nm) is quenched upon ROS reaction .
- Cell-based assays : Treat human mesenchymal stem cells with the probe (10–50 μM), then induce ROS with H₂O₂. Measure fluorescence intensity via flow cytometry or confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
